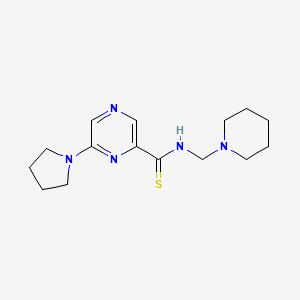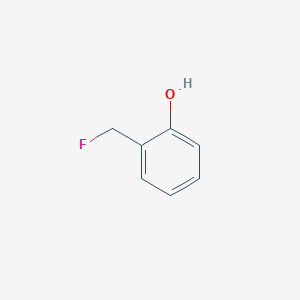
1-(2-Methylpropyl)-4,5-diphenyl-2-(propan-2-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylpropyl)-4,5-diphenyl-2-(propan-2-yl)-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two phenyl groups and two alkyl substituents, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-4,5-diphenyl-2-(propan-2-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of benzil with an appropriate amine, followed by cyclization with an aldehyde or ketone. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpropyl)-4,5-diphenyl-2-(propan-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(2-Methylpropyl)-4,5-diphenyl-2-(propan-2-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)-4,5-diphenyl-2-(propan-2-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(propan-2-yl)-1H-imidazole: Lacks the additional phenyl group, resulting in different chemical and biological properties.
4,5-Diphenyl-2-(propan-2-yl)-1H-imidazole: Similar structure but without the 2-methylpropyl group, leading to variations in reactivity and applications.
Uniqueness
1-(2-Methylpropyl)-4,5-diphenyl-2-(propan-2-yl)-1H-imidazole stands out due to its unique combination of substituents, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61728-56-1 |
|---|---|
Molecular Formula |
C22H26N2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-(2-methylpropyl)-4,5-diphenyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C22H26N2/c1-16(2)15-24-21(19-13-9-6-10-14-19)20(23-22(24)17(3)4)18-11-7-5-8-12-18/h5-14,16-17H,15H2,1-4H3 |
InChI Key |
MHOFDWOVRYQXCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=C(N=C1C(C)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{[2-(Sulfosulfanyl)ethyl]amino}butanoic acid](/img/structure/B14557313.png)

![2,2'-[Dodecane-1,2-diylbis(oxy)]diacetonitrile](/img/structure/B14557331.png)
![5-Aminonaphtho[1,2-d][1,3]oxazol-2(1H)-one](/img/structure/B14557333.png)

![2-[2-Chloro-2-(ethylsulfanyl)ethenyl]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14557343.png)

![Spiro[4.4]non-6-en-1-one](/img/structure/B14557375.png)

![9,9'-[(2-Methyl-1,4-phenylene)di(ethene-2,1-diyl)]dianthracene](/img/structure/B14557391.png)
